molecular formula C19H20N2O5S B2810628 methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 314766-84-2

methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B2810628
CAS No.: 314766-84-2
M. Wt: 388.44
InChI Key: HWHHQSMYONQDQB-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is a synthetic organic compound featuring a butanoate ester backbone with a sulfonamide-linked indole moiety. Its structure integrates a methyl ester group, a 4-oxobutanoate chain, and a 2,3-dihydroindole-1-sulfonyl substituent attached to a phenyl ring. This compound is structurally designed to combine lipophilic (indole sulfonyl group) and polar (ester and amide functionalities) characteristics, which may influence its pharmacokinetic and pharmacodynamic properties. ethyl) .

Properties

IUPAC Name

methyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)11-10-18(22)20-15-6-8-16(9-7-15)27(24,25)21-13-12-14-4-2-3-5-17(14)21/h2-9H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHHQSMYONQDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial activity against several bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability. Flow cytometry analysis showed increased apoptosis in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives: Methyl vs. Ethyl Substituents

The ethyl ester analog (ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate) shares identical core functional groups with the methyl ester variant but differs in the ester alkyl chain. This minor structural variation can significantly alter physicochemical properties:

  • Metabolic Stability : Methyl esters may undergo faster enzymatic hydrolysis to carboxylic acids in vivo, affecting bioavailability .
Property Methyl Ester (Target) Ethyl Ester Analog
Molecular Weight ~420 g/mol (est.) 434.47 g/mol
Ester Group Methyl Ethyl
Key Applications Research intermediate Commercial availability

Thiazole-Containing Analogs

Methyl 4-oxobutanoate derivatives with thiazole substituents (e.g., methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3d)) demonstrate structural parallels, where the indole sulfonyl group is replaced by thiazole rings. Key differences include:

  • Substituent Effects : Thiazole derivatives exhibit varied melting points (e.g., 203–206°C for 3d vs. 200–203°C for 4-fluorophenyl analog 3h), suggesting substituent-dependent crystallinity .
  • Biological Relevance : Thiazole derivatives are often explored for antimicrobial or kinase inhibitory activity, whereas indole sulfonyl groups may target serotonin receptors or sulfonamide-based enzymes .
Compound (Ref.) Substituent Melting Point (°C) Yield (%)
3d 2-Phenylthiazol-4-yl 203–206 71–74
3h 2-(4-Fluorophenyl)thiazol-4-yl 200–203 65–69

Carboxylic Acid Derivatives

The carboxylic acid analog, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (), lacks the methyl ester group, impacting its chemical behavior:

  • Solubility : The free carboxylic acid enhances water solubility but reduces cell membrane permeability.
  • Metal Coordination : Carboxylic acids like this are used to synthesize metal complexes for studying biological activity (e.g., antimicrobial or anticancer properties) .

Simpler Methyl 4-Oxobutanoate Derivatives

Methyl 4-oxobutanoate (~85% purity, ) represents a minimally substituted version of the target compound. Comparisons highlight:

  • Functional Simplicity: Lacks the sulfonamide-indole and phenylamino groups, reducing steric bulk and complexity.
  • Applications : Primarily used as a synthetic intermediate for ketone or aldehyde precursors .

Research Findings and Implications

  • Synthetic Utility : The ethyl ester analog () is a key intermediate in medicinal chemistry, suggesting the methyl variant may serve similar roles in drug discovery pipelines.
  • Substituent-Driven Activity : Thiazole derivatives () demonstrate substituent-dependent melting points and yields, emphasizing the role of heterocyclic groups in tuning physical and biological properties.
  • Biological Potential: Carboxylic acid analogs () highlight the importance of functional groups in metal coordination and bioactivity, though ester derivatives like the target compound may offer improved bioavailability.

Biological Activity

Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of an indole moiety and a sulfonamide group, which are known to impart various biological activities. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, and it has a molecular weight of approximately 368.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, particularly Janus kinases (JAKs) and protein kinase R-like endoplasmic reticulum kinase (PERK), which are crucial in signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by modulating immune responses and reducing cytokine production.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, compounds similar in structure have been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties, effectively inhibiting the growth of both bacterial and fungal strains. The presence of the indole structure is often linked to increased antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

In a study involving xenograft models, a compound structurally related to this compound was shown to significantly reduce tumor size when administered at specific dosages. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Screening

Another study screened a series of indole-based compounds for antimicrobial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInhibition of growth
AntimicrobialS. aureus, E. coliInhibition of bacterial growth
Anti-inflammatoryCytokine productionReduction in inflammation

Q & A

What are the optimal synthetic routes for methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Introducing the 2,3-dihydroindole sulfonyl group via sulfonylation of an aniline precursor under conditions similar to Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst in anhydrous dichloromethane) .
  • Amide Coupling : Formation of the 4-oxobutanoate linkage through a Michael addition or carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity and minimize side products .
  • Esterification : Methyl esterification using methanol under acidic or enzymatic conditions.

Optimization Strategies:

  • Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
  • Monitor reaction progress via TLC or LC-MS to identify optimal reaction times.
  • Use catalytic additives like DMAP for esterification to enhance yields .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.6-3.8 ppm for CH₃O), indole sulfonyl protons (δ ~7.2-8.0 ppm for aromatic H), and the 4-oxobutanoate carbonyl (δ ~170-175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions.
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm structural integrity .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Level: Advanced
Methodological Answer:
SAR studies focus on modifying specific regions of the molecule:

  • Indole Sulfonyl Group : Replace the 2,3-dihydroindole moiety with substituted indoles (e.g., 5-fluoro or 7-methyl) to evaluate steric/electronic effects on target binding .
  • 4-Oxobutanoate Linker : Shorten or extend the chain to assess conformational flexibility. Introduce α-methyl groups to restrict rotation and probe bioactive conformations .
  • Methyl Ester : Hydrolyze to the carboxylic acid or substitute with bulkier esters (e.g., tert-butyl) to study metabolic stability .

Experimental Workflow:

Synthesize analogs using parallel combinatorial chemistry .

Screen for activity in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Correlate structural modifications with potency (IC₅₀) using multivariate regression analysis .

What strategies can resolve contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
    • Control for serum content (e.g., 10% FBS vs. serum-free) in cellular assays .
  • Batch Reproducibility :
    • Validate compound purity via HPLC and elemental analysis for each study .
    • Re-synthesize batches using consistent reaction conditions .
  • Orthogonal Assays : Confirm activity in both in vitro (e.g., enzymatic) and cell-based assays to rule out off-target effects .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Level: Advanced
Methodological Answer:

  • Pharmacokinetics (PK):
    • Rodent Models : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%) and half-life (t₁/₂). Collect plasma samples at timed intervals for LC-MS/MS analysis .
    • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
  • Toxicity Screening :
    • Acute Toxicity : Dose escalation in mice (OECD 423) with histopathological analysis of liver/kidney .
    • Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential .
  • Metabolite Identification :
    • Use microsomal incubation (human/rat liver microsomes) to identify Phase I/II metabolites .

How can computational methods predict interactions between this compound and biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking :
    • Dock the compound into crystal structures of potential targets (e.g., kinases, GPCRs) using AutoDock Vina. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the indole ring .
  • MD Simulations :
    • Perform 100 ns simulations in explicit solvent to analyze binding stability and ligand-induced conformational changes .
  • QSAR Modeling :
    • Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .

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